molecular formula C9H14N2S B14854080 2-(Thiophen-2-ylmethyl)piperazine

2-(Thiophen-2-ylmethyl)piperazine

Cat. No.: B14854080
M. Wt: 182.29 g/mol
InChI Key: XDWWJVNQTBXJJF-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a thiophene group at the 2-position. This compound is of interest due to its unique chemical structure, which combines the properties of both piperazine and thiophene, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)piperazine typically involves the reaction of thiophene-2-carbaldehyde with piperazine. One common method includes the use of a reductive amination process, where thiophene-2-carbaldehyde is reacted with piperazine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may affect the piperazine ring or the thiophene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

2-(Thiophen-2-ylmethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins, while the thiophene group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring but differ in their functional groups.

    Piperazine derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(2-methoxyphenyl)piperazine share the piperazine ring but have different substituents.

Uniqueness

2-(Thiophen-2-ylmethyl)piperazine is unique due to the combination of the thiophene and piperazine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these groups .

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)piperazine

InChI

InChI=1S/C9H14N2S/c1-2-9(12-5-1)6-8-7-10-3-4-11-8/h1-2,5,8,10-11H,3-4,6-7H2

InChI Key

XDWWJVNQTBXJJF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=CS2

Origin of Product

United States

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